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molecular formula C4H5N3 B147120 Iminodiacetonitrile CAS No. 628-87-5

Iminodiacetonitrile

Cat. No. B147120
M. Wt: 95.1 g/mol
InChI Key: BSRDNMMLQYNQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04413005

Procedure details

A 11 g quantity (0.05 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate was dissolved in 70 ml of methylene chloride, 5.2 g (0.05 mole) of sulfur dichloride was added to the solution with cooling, and 5 g (0.05 mole) of triethylamine was further added dropwise to the solution at 0° C. The mixture was stirred at the same temperature for 2 hours, a solution of 4.8 g (0.05 mole) of iminodiacetonitrile in 40 ml of tetrahydrofuran was then added dropwise to the mixture at the same temperature, and 5 g (0.05 mole) of triethylamine was further added dropwise to the mixture. The resulting mixture was stirred at 0° C. for 4 hours and thereafter allowed to stand overnight at room temperature. With addition of 100 ml of methylene chloride, the reaction mixture was washed with 100 ml of water three times. The methylene chloride layer was dried and then concentrated in a vacuum to give an oily product, which was almost entirely composed of the desired product although containing small amounts of the starting materials. Yield: 13.8 g (79.8%).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.[S:17](Cl)Cl.C(N(CC)CC)C.[NH:27]([CH2:31][C:32]#[N:33])[CH2:28][C:29]#[N:30]>C(Cl)Cl.O1CCCC1>[C:29]([CH2:28][N:27]([CH2:31][C:32]#[N:33])[S:17][N:2]([CH3:1])[C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)#[N:30]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
S(Cl)Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
4.8 g
Type
reactant
Smiles
N(CC#N)CC#N
Name
Quantity
5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
was further added dropwise to the mixture
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
the reaction mixture was washed with 100 ml of water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
to give an oily product, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CN(SN(C(OC1=CC=CC=2CC(OC21)(C)C)=O)C)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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